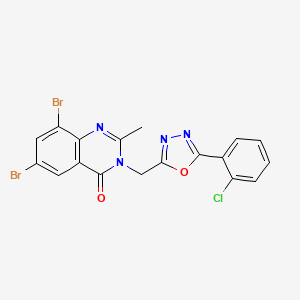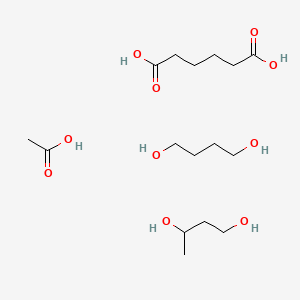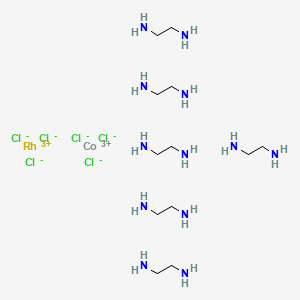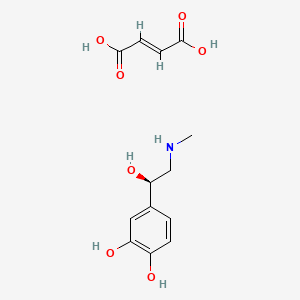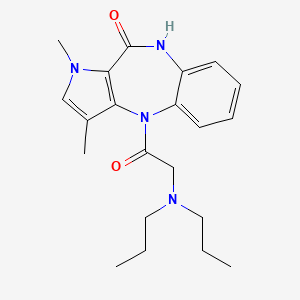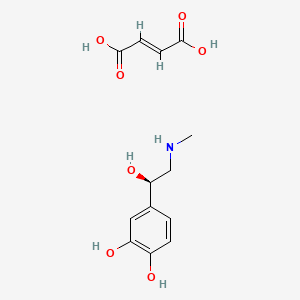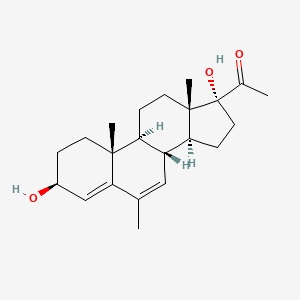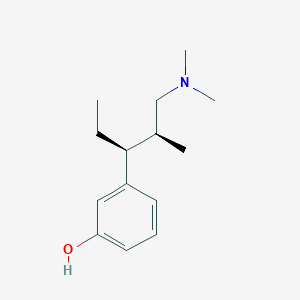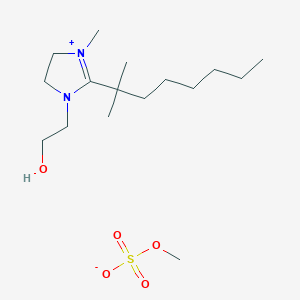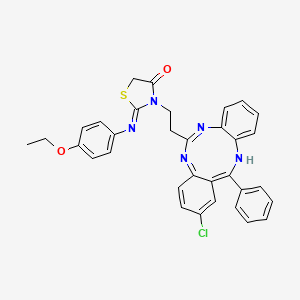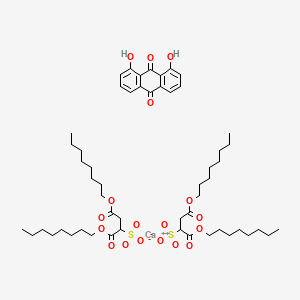
N-(Acetyloxy)-N-butoxy-2-naphthalenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCRIS 8789 is a chemical compound listed in the Chemical Carcinogenesis Research Information System (CCRIS). This database, developed by the National Cancer Institute, contains records of chemicals with carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition test results . CCRIS 8789 is one of the many compounds studied for its potential effects on biological systems.
Chemical Reactions Analysis
CCRIS 8789, like many organic compounds, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a double or triple bond. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a reference compound in studies of chemical carcinogenesis and mutagenesis.
Biology: It is used in studies of cellular responses to chemical exposure, including DNA damage and repair mechanisms.
Medicine: It is investigated for its potential role in cancer research, particularly in understanding the mechanisms of tumor promotion and inhibition.
Industry: It may be used in the development of new materials or chemicals with specific properties.
Mechanism of Action
The mechanism of action of CCRIS 8789 involves its interaction with cellular components, leading to various biological effects. It may target specific molecular pathways involved in cell growth, differentiation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific context of its use.
Comparison with Similar Compounds
CCRIS 8789 can be compared with other compounds listed in the CCRIS database, such as:
Prostratin (CCRIS 6292): An activator of protein kinase C and nuclear factor kappa B, used in studies of HIV latency reversal.
CCRIS 8789 is unique in its specific chemical structure and the particular biological effects it induces, making it a valuable compound for research in chemical carcinogenesis and related fields.
Properties
CAS No. |
357204-50-3 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
[(1-butoxynaphthalene-2-carbonyl)amino] acetate |
InChI |
InChI=1S/C17H19NO4/c1-3-4-11-21-16-14-8-6-5-7-13(14)9-10-15(16)17(20)18-22-12(2)19/h5-10H,3-4,11H2,1-2H3,(H,18,20) |
InChI Key |
YQFINCXHJTWFSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC2=CC=CC=C21)C(=O)NOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


